Target Selectivity: CCR5 Antagonism versus IKK‑β Kinase Inhibition
The target compound is disclosed as a CCR5 antagonist [REFS‑1], whereas the structurally related thiophene‑carboxamide SC‑514 is a selective IKK‑β inhibitor (IC₅₀ = 11.2 μM) that does not inhibit other IKK isoforms or unrelated kinases [REFS‑2]. IKK‑2 Inhibitor XI, another thiophene‑ureido analog, potently inhibits IKK‑2 (IC₅₀ = 25 nM) with selectivity over IKK‑1 (IC₅₀ = 1.0 μM) and JNK1 (IC₅₀ = 1.6 μM) [REFS‑3]. No quantitative CCR5 IC₅₀ data are available for the target compound; the selectivity claim is therefore derived from the distinct molecular target class rather than a head‑to‑head potency comparison.
| Evidence Dimension | Primary molecular target |
|---|---|
| Target Compound Data | CCR5 antagonist (qualitative disclosure; no quantitative IC₅₀ available) |
| Comparator Or Baseline | SC‑514: IKK‑β inhibitor, IC₅₀ = 11.2 μM; IKK‑2 Inhibitor XI: IKK‑β inhibitor, IC₅₀ = 25 nM |
| Quantified Difference | Target class difference (CCR5 chemokine receptor vs. IKK‑β kinase); quantitative potency comparison not possible |
| Conditions | Patent disclosure for target compound; biochemical kinase assays for comparators |
Why This Matters
Procurement decisions for CCR5‑focused programs must exclude IKK‑optimized thiophene analogs because the biological pathway interrogated is entirely different.
- [1] Semantic Scholar. Preliminary screening of pharmacological activity indicates the compound can be used as a CCR5 antagonist. https://www.semanticscholar.org/author/张会利/91457169 (accessed 2026‑04‑29). View Source
